molecular formula C21H18N2O3S2 B2565846 N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide CAS No. 863511-37-9

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B2565846
CAS No.: 863511-37-9
M. Wt: 410.51
InChI Key: PALOYMNVAULMKM-UHFFFAOYSA-N
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Description

“N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

PET Imaging Agent Development

The development of carbon-11 labeled naphthalene-sulfonamides, including derivatives of the mentioned compound, has been explored for positron emission tomography (PET) imaging of human CCR8. These compounds were synthesized with high radiochemical yields and specific activities, suggesting their potential as imaging agents for disease diagnosis and research (Wang et al., 2008).

Fluorescence Sensing and Imaging

A naphthalene-based sulfonamide Schiff base has been identified as a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems. This probe, due to its sulfonamide derivative's bio-compatibility and non-mutagenicity, can be utilized for intracellular detection of Al3+ ions, showcasing its potential in biological and environmental monitoring (Mondal et al., 2015).

Spectrophotometric Determination

New thiazolylazo dyes incorporating sulfonamide structures have been synthesized for spectrophotometric determination of copper(ii) in water samples. These compounds form chelate complexes with copper(ii), indicating their application in environmental analysis and possibly in studying copper's biological roles (Bazel et al., 2018).

Enhancement of Nerve Growth Factor

A microwave-assisted synthesis method has produced sulfonamide derivatives that potentiate nerve growth factor (NGF)-induced neurite outgrowth. This indicates the compound's potential therapeutic application in neurodegenerative diseases or injuries (Williams et al., 2010).

Anticonvulsant Agents

Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity. Some derivatives demonstrated protection against induced convulsions, suggesting their potential as anticonvulsant agents (Farag et al., 2012).

Biochemical Analysis

Biochemical Properties

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)naphthalene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation. Additionally, this compound interacts with proteins involved in the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can induce cell death in cancer cells while sparing normal cells. Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can lead to the inhibition of kinase activity, resulting in the disruption of signaling pathways that promote cell growth and survival. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites. These metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. For example, the compound may accumulate in tumor tissues due to its affinity for certain transporters expressed in cancer cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interaction with target enzymes and proteins, thereby modulating its biological effects .

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-26-19-9-6-16(7-10-19)21-23-18(14-27-21)13-22-28(24,25)20-11-8-15-4-2-3-5-17(15)12-20/h2-12,14,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALOYMNVAULMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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